

Spectroscopic comparison of 5-Amino-2-bromobenzoic acid and its methyl ester

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

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A Spectroscopic Comparison: 5-Amino-2-bromobenzoic Acid and Its Methyl Ester

For researchers and drug development professionals, a detailed understanding of the spectroscopic characteristics of a compound and its derivatives is crucial for identification, purity assessment, and structural elucidation. This guide provides an objective comparison of the spectroscopic data for **5-Amino-2-bromobenzoic acid** and its corresponding methyl ester, methyl 5-amino-2-bromobenzoate. The conversion of the carboxylic acid to its methyl ester results in distinct and predictable changes in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles.

Data Presentation

The key spectroscopic data for **5-Amino-2-bromobenzoic acid** and methyl 5-amino-2-bromobenzoate are summarized in the tables below for a clear and direct comparison.

Table 1: Infrared (IR) Spectroscopic Data

Functional Group	5-Amino-2-bromobenzoic Acid (cm ⁻¹)	Methyl 5-amino-2-bromobenzoate (cm ⁻¹)
N-H Stretch (Amine)	3497, 3383[1]	~3400-3300 (broad)
O-H Stretch (Carboxylic Acid)	~3300-2500 (very broad)	N/A
C=O Stretch (Carbonyl)	1675[1]	~1720
Aromatic C=C Stretch	1616, 1587, 1548[1]	~1600-1450
C-O Stretch	1316, 1292, 1239[1]	~1300-1200
C-N Stretch	~1340-1250	~1340-1250
C-Br Stretch	~700-600	~700-600

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton	5-Amino-2-bromobenzoic Acid (δ, ppm)	Methyl 5-amino-2-bromobenzoate (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	Expected ~7.8-8.0	7.78[2]	d	2.4[2]
H-4	Expected ~7.2-7.4	7.19[2]	dd	8.8, 2.4[2]
H-3	Expected ~6.6-6.8	6.64[2]	d	8.8[2]
NH ₂	Broad singlet	5.61[2]	br s	-
COOH	Very broad singlet (>10)	N/A		
OCH ₃	N/A	3.86[2]	s	-

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon	5-Amino-2-bromobenzoic Acid (δ , ppm)	Methyl 5-amino-2-bromobenzoate (δ , ppm)
C=O	>170[1]	168.1[2]
C-2	Expected ~148-150	148.8[2]
C-4	Expected ~137-139	137.2[2]
C-6	Expected ~125-127	125.1[2]
C-3	Expected ~118-120	119.3[2]
C-1	Expected ~110-112	111.4[2]
C-5	Expected ~108-110	109.5[2]
OCH ₃	N/A	51.8[2]

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Weight (g/mol)	Key Fragments (m/z)
5-Amino-2-bromobenzoic acid	216.03[1][3][4]	197, 199[1][3]
Methyl 5-amino-2-bromobenzoate	230.06[5]	230 (M+), 228, 199, 197, 171, 170

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy: Infrared spectra are acquired using a Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation: Solid samples of both **5-Amino-2-bromobenzoic acid** and methyl 5-amino-2-bromobenzoate can be prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

- **Data Acquisition:** The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

2. **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[\[2\]](#)

- **Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).[\[2\]](#) Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- **^1H NMR Data Acquisition:** The spectrometer is tuned to the ^1H frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Data Acquisition:** The spectrometer is tuned to the ^{13}C frequency. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.[\[2\]](#)

- **Data Processing:** The acquired FIDs are processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

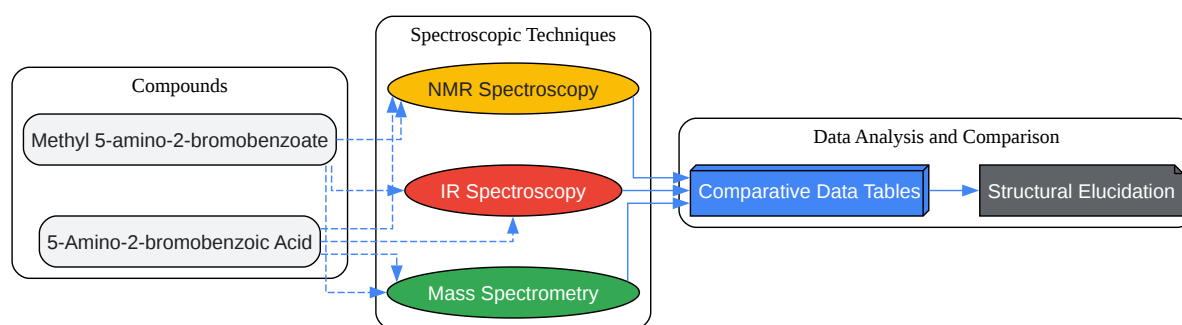
3. **Mass Spectrometry (MS):** Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).

- **Sample Introduction:** The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with a chromatography system, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) column.
- **Ionization:** In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, a high voltage is applied to a liquid solution of the sample, producing an aerosol of charged droplets.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization

The following diagrams illustrate the logical workflow of the spectroscopic comparison and the chemical structures of the two compounds.



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Caption: Workflow for the spectroscopic comparison of the acid and its methyl ester.

Caption: Chemical structures of **5-Amino-2-bromobenzoic acid** and its methyl ester.

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